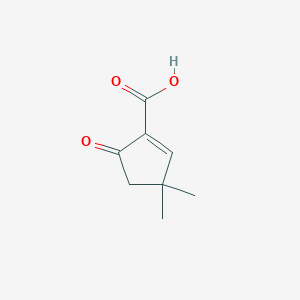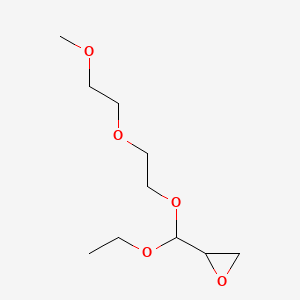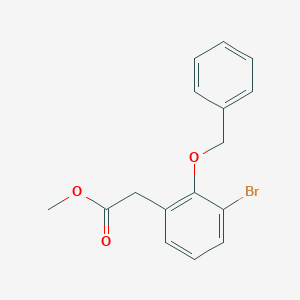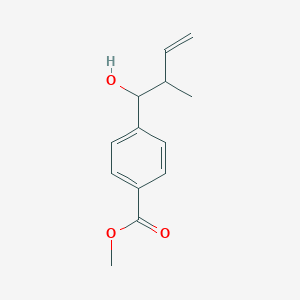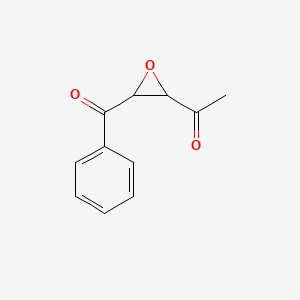
1-(3-Benzoyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzoyloxiran-2-yl)ethanone is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Benzoyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of 1-(3-benzoyl-2-propenyl)ethanone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Benzoyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the carbonyl group in the ethanone moiety can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Benzoyloxiran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzoyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The carbonyl group in the ethanone moiety can also participate in nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyloxiranyl)ethanone: Similar structure but with a methyl group instead of a benzoyl group.
2,2-Dichloro-1-(4-chlorophenyl)ethanone: Contains a dichloro-substituted ethanone moiety.
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Features a dioxole ring instead of an oxirane ring.
Uniqueness
1-(3-Benzoyloxiran-2-yl)ethanone is unique due to the presence of both an epoxide ring and a benzoyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications .
Propiedades
Número CAS |
189292-48-6 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
1-(3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-11(14-10)9(13)8-5-3-2-4-6-8/h2-6,10-11H,1H3 |
Clave InChI |
UVBFINDFPRGABG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(O1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
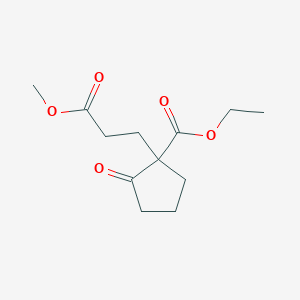
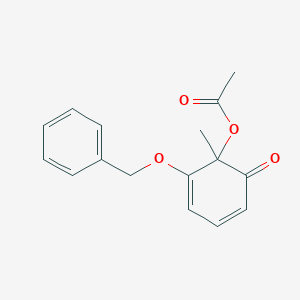

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
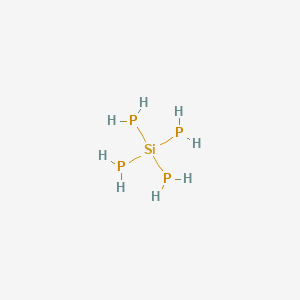
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
